2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane

Description

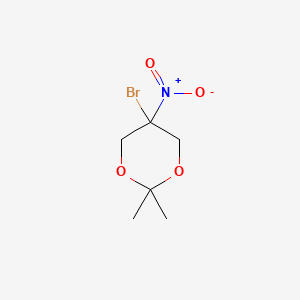

2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane (CAS: 30007-47-7), also known as bronidox, is a halogenated nitro compound within the 1,3-dioxane family. Its molecular formula is C₆H₉BrNO₄, with a molar mass of 239.05 g/mol. Structurally, it features a 1,3-dioxane ring substituted with two methyl groups at position 2 and bromo-nitro groups at position 5 . This compound is widely recognized for its broad-spectrum antimicrobial activity, making it a preservative in cosmetics, toiletries, and industrial products like metalworking fluids . Its stability across a pH range of 5–9 enhances its utility in formulations requiring long-term efficacy .

Properties

CAS No. |

60766-57-6 |

|---|---|

Molecular Formula |

C6H10BrNO4 |

Molecular Weight |

240.05 g/mol |

IUPAC Name |

5-bromo-2,2-dimethyl-5-nitro-1,3-dioxane |

InChI |

InChI=1S/C6H10BrNO4/c1-5(2)11-3-6(7,4-12-5)8(9)10/h3-4H2,1-2H3 |

InChI Key |

JPAOVDVRWCPYCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(CO1)([N+](=O)[O-])Br)C |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of 2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane is its use as an antimicrobial agent . Research indicates that it effectively inhibits the growth of both gram-positive and gram-negative bacteria as well as fungi at low concentrations. The compound's mechanism involves the oxidation of essential protein thiols in microorganisms, disrupting their cellular processes and leading to growth inhibition .

Case Study: Antimicrobial Efficacy

In a study examining its antimicrobial properties, this compound was tested against various microorganisms using the plate test method. The results demonstrated significant microbiostatic action at concentrations ranging from 0.1% to 1%, showcasing its potential for use in disinfectants and preservatives in various industries .

Pharmaceutical Applications

The compound is also utilized in pharmaceuticals as a preservative . Its ability to stabilize biological products such as antibodies and antisera is well-documented. Concentrations between 0.1% and 0.5% are commonly employed to ensure the efficacy of these products over time.

Table 1: Summary of Antimicrobial Activity

| Microorganism Type | Concentration (w/v) | Efficacy |

|---|---|---|

| Gram-positive bacteria | 0.1% - 1% | High |

| Gram-negative bacteria | 0.1% - 1% | High |

| Fungi | 0.1% - 1% | High |

Cosmetic Applications

In cosmetics, this compound is incorporated as a preservative due to its antimicrobial properties. It helps prevent microbial contamination in creams and lotions, ensuring product safety and longevity . Regulatory assessments have indicated that at concentrations up to 0.5%, the compound does not pose significant health risks when used appropriately.

Table 2: Safety Assessment Data

| Study Type | Concentration (w/v) | Observations |

|---|---|---|

| Dermal Application | 0.1% | No adverse reactions observed |

| Dermal Application | 0.5% | Mild irritation in some cases |

| Sensitization Testing | 0.1% | No sensitization observed |

Comparison with Similar Compounds

Comparison with Similar Compounds

The antimicrobial and physicochemical properties of 2,2-dimethyl-5-bromo-5-nitro-1,3-dioxane are influenced by its substituents. Below is a comparative analysis with structurally related 1,3-dioxane derivatives and other biocides:

Table 1: Structural and Functional Comparison of 1,3-Dioxane Derivatives and Analogues

Key Findings:

Substituent Impact on Antimicrobial Activity: Nitro and bromine groups at position 5 are critical for antimicrobial efficacy. Bronidox’s dual electron-withdrawing groups (Br, NO₂) enhance its oxidative and electrophilic activity, disrupting microbial membranes . In contrast, non-halogenated analogues (e.g., 5-nitro-1,3-dioxane) exhibit weaker biocidal properties .

Thermal and Kinetic Behavior :

- Computational studies reveal that bronidox’s decomposition proceeds via elimination reactions , yielding stable products like bromonitroethylene derivatives. However, its activation free energy (ΔG‡) is higher than methyl-substituted analogues (e.g., 5-nitro-5-methyl-1,3-dioxane), making its decomposition kinetically slower .

- In polar solvents like DMSO, bronidox’s decomposition is thermodynamically less favored despite lower ΔG‡ values .

Conformational Stability :

- 2,2-Dimethyl substitution imposes chair conformation rigidity, as observed in related 1,3-dioxanes. This steric effect stabilizes the ring but may reduce accessibility for intermolecular interactions compared to less hindered derivatives (e.g., 5-methyl-2,2-diphenyl-1,3-dioxane) .

In contrast, bronopol faces restrictions due to nitrosation risks .

Preparation Methods

Reaction Mechanism and Conditions

The single-stage method involves direct condensation of BNPD with paraformaldehyde in the presence of an acid catalyst. The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the electrophilic carbonyl carbon of formaldehyde, followed by cyclization and water elimination.

Key Reaction Parameters

-

Catalysts : Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) are preferred due to their ability to absorb water, shifting equilibrium toward product formation.

-

Temperature : Optimal yields (91–97%) are achieved at 70–90°C, balancing reaction rate and decomposition risks.

-

Solvent Systems : Solvent-free conditions or azeotropic solvents (e.g., benzene) facilitate water removal, critical for driving the reaction to completion.

Example Protocol

A mixture of BNPD (1.0 mol), paraformaldehyde (1.0 mol), and PPA (5% w/w) is heated at 90°C for 2 hours under reduced pressure (0.05 mmHg). The resulting organic phase is extracted with methylene chloride, washed with sodium bicarbonate, and distilled to yield 97.2% pure product.

Two-Stage Industrial Synthesis

Bromination of 2-Nitro-1,3-Propanediol

The two-stage process, patented by US4927946A, begins with bromination of 2-nitro-1,3-propanediol (NPD) to form BNPD in situ.

Stage 1: Bromination

-

Reactants : NPD is converted to its alkali metal salt (e.g., sodium salt) and reacted with bromine (Br₂) in aqueous HBr.

-

Conditions : Temperature is maintained below 30°C to prevent side reactions. A molar ratio of HBr:Br₂ = 1:5.3 ensures complete conversion.

Stage 2: Acetalization

-

Reactants : The crude BNPD mixture is treated with paraformaldehyde and sulfuric acid (H₂SO₄).

-

Conditions : Reaction at 70–110°C for 1–3 hours achieves 85–90% yield. The organic phase separates spontaneously, simplifying purification.

Catalyst Systems and Their Impact

Acid Catalysts in Acetalization

Catalyst choice profoundly affects reaction efficiency:

| Catalyst | Temperature (°C) | Yield (%) | Water Management |

|---|---|---|---|

| Polyphosphoric acid | 90 | 97.2 | Absorbs water |

| p-TSA | 80 | 52 | Requires azeotropic distillation |

| H₂SO₄ | 100 | 85 | Phase separation |

Polyphosphoric acid outperforms others by binding water, enabling solvent-free conditions. Sulfuric acid, while less efficient, suits industrial-scale processes due to cost-effectiveness.

Analytical Characterization

Spectroscopic and Physical Data

Post-synthesis analysis confirms structure and purity:

-

IR Absorption : Key bands at 1560 cm⁻¹ (NO₂ asym. stretch), 1330 cm⁻¹ (C-Br), and 1060 cm⁻¹ (C-O-C).

-

¹H NMR : Singlets at δ 4.65 (dioxane ring protons) and δ 1.55 (CH₃ groups).

Process Optimization Strategies

Water Management

Water removal via azeotropic distillation or catalytic absorption (e.g., PPA) is critical. Excess water shifts equilibrium toward reactants, reducing yields by ≤30%.

Q & A

Basic Questions

Q. What experimental techniques are recommended for determining the solubility of 2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane in aqueous solutions?

- Methodological Answer : Solubility can be determined using solid-phase microextraction gas chromatography with microelectron-capture detection (SPME-GC-μECD), which is validated for structurally similar brominated nitro-dioxanes . Additionally, consult the Handbook of Aqueous Solubility Data for comparative solubility values (e.g., 1.731E-01 g/L at 25°C for analogous compounds) and temperature-dependent evaluations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Avoid inhalation of dust or vapors (use fume hoods), wear nitrile gloves and protective eyewear, and ensure immediate decontamination of spills. Post-exposure, remove contaminated clothing and seek medical monitoring for 48 hours due to delayed toxicity risks .

Q. How can the purity of synthesized this compound be verified?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy. Cross-reference retention times with certified analytical standards .

Advanced Research Questions

Q. How does solvent choice influence the thermal decomposition kinetics of this compound?

- Methodological Answer : Computational studies (e.g., B3LYP/6-31G** level DFT) show that polar aprotic solvents like DMSO lower activation energy barriers for nitro-dioxane decomposition. However, bromine substituents exhibit minimal solvent stabilization compared to methyl groups, reducing solvent effects by >80-fold in decomposition rates . Experimental validation via kinetic thermogravimetric analysis (TGA) under inert atmospheres is recommended.

Q. What computational approaches are suitable for modeling the decomposition pathways of nitro-substituted 1,3-dioxanes?

- Methodological Answer : Employ hybrid DFT methods (e.g., B3LYP/6-31G**) to compare single-stage vs. two-stage mechanisms. For brominated derivatives, single-stage pathways dominate due to higher activation free energies (ΔG‡ ≈ 297.7 kJ·mol⁻¹) in multi-step routes. Solvent effects should be modeled using implicit solvation frameworks (e.g., PCM) .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze X-ray diffraction data. For twinned crystals or high-resolution datasets, employ SHELXPRO for macromolecular interfacing. Validate bond angles and torsional parameters against density functional theory (DFT)-optimized geometries .

Q. What are the key challenges in synthesizing this compound with high regioselectivity?

- Methodological Answer : Bromination and nitration steps require precise control of reaction conditions (e.g., low temperatures, anhydrous solvents) to avoid side reactions. Use in situ FTIR or NMR to monitor intermediate formation. For regioselective bromination, employ directing groups or Lewis acid catalysts to enhance positional specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.